N-{[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl}prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl}prop-2-enamide, commonly known as TFEA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. TFEA is a small molecule that belongs to the class of amides and has a molecular weight of 309.4 g/mol.
Wirkmechanismus
The mechanism of action of TFEA is not fully understood, but it is believed to act through multiple pathways. TFEA has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and cancer progression. TFEA has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. In addition, TFEA has been shown to activate the protein kinase AMPK, which is involved in the regulation of cellular metabolism.
Biochemical and physiological effects:
TFEA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. TFEA has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process. In addition, TFEA has been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of several diseases.
Vorteile Und Einschränkungen Für Laborexperimente
TFEA has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified to improve its properties. TFEA has been shown to have low toxicity and is well tolerated in animal studies. However, TFEA has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, TFEA has a short half-life in vivo, which can limit its effectiveness in animal studies.
Zukünftige Richtungen
For TFEA research include:
1. Improving the pharmacokinetic properties of TFEA to increase its effectiveness in vivo.
2. Studying the potential of TFEA in combination with other drugs for cancer treatment.
3. Investigating the potential of TFEA in treating neurodegenerative diseases.
4. Studying the potential of TFEA in treating other diseases such as diabetes and cardiovascular disease.
5. Developing new synthetic methods for TFEA and its analogs to improve its properties.
Conclusion:
TFEA is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. TFEA has been shown to have anti-inflammatory, anti-tumor, and anti-metastatic effects. TFEA has several advantages for lab experiments, but also has some limitations. Further research is needed to determine the potential of TFEA as a therapeutic agent.
Synthesemethoden
TFEA can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-(2,2,2-trifluoroethoxy)cyclohexylamine with prop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields TFEA in good purity and yield.
Wissenschaftliche Forschungsanwendungen
TFEA has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-metastatic effects. TFEA has been studied in various cancer types, including breast cancer, lung cancer, and prostate cancer. In addition, TFEA has been shown to have neuroprotective effects and is being studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO2/c1-2-11(17)16-7-9-5-3-4-6-10(9)18-8-12(13,14)15/h2,9-10H,1,3-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDVCMRSFBTCJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCCCC1OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl}prop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.